Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel-
Description
Structure
3D Structure
Properties
CAS No. |
7549-41-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
ILUAVCBOWYHFAI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Isomeric SMILES |
CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
Canonical SMILES |
CCCCC(=O)OC1CC2CCC1(C2(C)C)C |
boiling_point |
136.00 °C. @ 12.00 mm Hg |
density |
0.957-0.963 |
physical_description |
Colourless liquid; Fruity, herbaceous-camphoraceous aroma |
Pictograms |
Irritant |
solubility |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Methods
The classical approach for preparing bornyl pentanoate involves direct esterification of pentanoic acid with bornyl alcohol under acidic or catalytic conditions. However, this method often requires harsh conditions and may lead to side reactions or racemization.
Esterification via Acid Chloride Intermediate
A more efficient and commonly employed method uses pentanoyl chloride (the acid chloride derivative of pentanoic acid) reacting with the bicyclic alcohol under mild conditions:
-
- Pentanoyl chloride is prepared from pentanoic acid using thionyl chloride or oxalyl chloride.
- The acid chloride is then reacted with (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ol in anhydrous dichloromethane at low temperature (0 °C to room temperature).
- Triethylamine is added as a base to scavenge HCl formed during the reaction.
- The reaction mixture is stirred for several hours, monitored by thin-layer chromatography (TLC).
- Workup involves washing with aqueous acid and base solutions to remove impurities, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.
-
- High yield and purity due to mild conditions.
- Preservation of stereochemistry.
- Easier isolation of product compared to direct esterification.
Example from Literature:
In the synthesis of related bicyclic esters, the reaction of bicyclic alcohol with valproic acid chloride (a similar acid chloride) in dichloromethane with triethylamine at 0 °C to room temperature gave excellent yields and stereochemical retention.
Use of Pyrithione and Related Reagents
Recent advances include esterification via pyrithione derivatives, which can improve yields and purity in some cases:
- Pyrithione reagents promote esterification via activated intermediates.
- The purity of pyrithione reagents critically affects reaction efficiency and product isolation.
This method is less common for bornyl pentanoate but offers alternative pathways for ester synthesis when classical methods fail.
Reaction Conditions and Optimization
| Method | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Esterification | Pentanoic acid + bornyl alcohol + acid cat. | Reflux (acidic) | Several hours | Moderate | Possible racemization, side reactions |
| Acid Chloride Method | Pentanoyl chloride + bornyl alcohol + TEA | 0 °C to RT | 4–6 hours | High | Mild conditions, high stereochemical fidelity |
| Steglich Esterification | Pentanoic acid + DCC/EDC + DMAP + bornyl alcohol | RT | 12–24 hours | High | Mild, but requires careful purification |
| Pyrithione-mediated Esterification | Acid + pyrithione derivative + bornyl alcohol | RT or mild heating | Variable | Variable | Dependent on reagent purity |
Research Findings and Analytical Data
- The acid chloride method has been validated by spectral analysis (1H-NMR, 13C-NMR, IR) confirming the ester formation and retention of stereochemistry.
- Purity assessment by HPLC indicates high purity (>95%) when using acid chloride and triethylamine in dichloromethane, followed by recrystallization.
- Differential scanning calorimetry (DSC) and mass spectrometry (FAB-MS) confirm the thermal stability and correct molecular weight of the ester.
- X-ray crystallography of related bicyclic esters supports the stereochemical assignment and structural integrity of the product.
Summary and Recommendations
- The acid chloride method is the most reliable and widely used preparation technique for pentanoic acid, (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, offering high yield, purity, and stereochemical control.
- Steglich esterification provides a mild alternative but may require more extensive purification.
- Pyrithione-based methods are promising but less established for this specific ester.
- Direct esterification is generally less favored due to harsher conditions and lower selectivity.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield borneol and valeric acid.
Oxidation: The borneol moiety can be oxidized to camphor using oxidizing agents such as chromic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Chromic acid or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Borneol and valeric acid.
Oxidation: Camphor.
Reduction: Borneol and pentanol.
Scientific Research Applications
Pentanoic acid,(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester,rel- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate involves its interaction with biological membranes. The compound’s lipophilic nature allows it to easily penetrate cell membranes, making it an effective carrier for other molecules. Additionally, its potential antimicrobial properties are thought to be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 7549-41-9
- IUPAC Name: (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate
- Synonyms: Bornyl valerate, Bornyl pentanoate, endo-Bornyl valerate
- Molecular Formula : C₁₅H₂₆O₂
- Structure: The compound consists of a bicyclic bornyl moiety (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl group) esterified with pentanoic acid. The stereochemistry is defined as rel-(1R,2S,4R), indicating the endo-configuration of the bornyl group .
Natural Occurrence: Bornyl valerate is identified in essential oils of aromatic plants, such as Artemisia austro-yunnanensis, where it contributes to floral and woody notes .
Comparison with Similar Compounds
Structural Analogues
Isobornyl Valerate (CAS 6189-76-0)
- Structure : Exo-isomer of bornyl valerate, with rel-(1R,2R,4R) configuration.
- Molecular Formula : C₁₅H₂₆O₂ (identical to bornyl valerate).
- Key Difference : Stereochemistry at the C2 position (exo vs. endo) alters physical properties. Isobornyl valerate exhibits higher volatility and a sharper odor profile .
Bornyl Acetate (CAS 76-49-3)
- Structure : (1R,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate.
- Molecular Formula : C₁₂H₂₀O₂.
- Comparison: Shorter acyl chain (acetic acid vs. pentanoic acid) reduces molecular weight (196.29 g/mol vs. 238.37 g/mol), increasing volatility and solubility in polar solvents. Widely used in food flavoring .
Isobornyl Isobutyrate (CAS 85586-67-0)
Isobornyl Isovalerate (CAS 7779-73-9)
- Structure: (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-methylbutanoate.
- Molecular Formula : C₁₅H₂₆O₂.
- Comparison: Isovaleric acid’s branched chain (vs. linear pentanoic acid) reduces crystallinity, enhancing flexibility in polymer blends. Used in adhesives and coatings .
Physicochemical Properties
Biological Activity
Pentanoic acid, specifically the compound (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, is a notable ester derived from pentanoic acid and bicyclic terpenes. This compound has garnered attention due to its potential biological activities, including antimicrobial and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₂₆O₂
- Molecular Weight : 238.3657 g/mol
- CAS Registry Number : 7549-41-9
The compound is also known by various names such as bornyl valerate and α-terpinyl ester of n-pentanoic acid .
Antimicrobial Activity
Research indicates that pentanoic acid esters exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various esters against Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenase activity, which is crucial for energy production in bacteria .
Table 1: Antimicrobial Efficacy of Pentanoic Acid Esters
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | Disruption of membrane integrity |
| Escherichia coli | 1.0 mg/mL | Inhibition of respiratory chain |
| Pseudomonas aeruginosa | 1.5 mg/mL | Membrane permeability alteration |
Antioxidant Activity
The antioxidant potential of pentanoic acid esters has been evaluated using various assays such as DPPH and ABTS. These studies suggest that the compound exhibits a strong ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Test Method | IC50 Value (μg/mL) | Source of Extract |
|---|---|---|
| DPPH | 28.08 | Essential oil from plants |
| ABTS | 2402.95 | Lipid extracts |
Case Studies
Several case studies have investigated the biological effects of pentanoic acid esters:
- Case Study on Antibacterial Properties : A study conducted on various esters found that pentanoic acid derivatives showed enhanced antibacterial activity against resistant strains of bacteria, suggesting their potential use in developing new antimicrobial agents.
- Antioxidant Efficacy Evaluation : In a comparative analysis involving different plant extracts, pentanoic acid esters demonstrated superior antioxidant activity compared to other tested compounds, indicating their potential application in food preservation and health supplements.
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the stereochemistry and connectivity of the bicyclo[2.2.1]heptane core and ester functional group. X-ray crystallography can resolve absolute configuration ambiguities, especially for the chiral centers at positions 1R, 2S, and 4R . Infrared (IR) spectroscopy aids in identifying ester carbonyl stretching (~1740 cm) and hydroxyl groups if present. Mass spectrometry (HRMS) validates the molecular formula (CHO, MW 208.30) .
Q. How can researchers optimize synthesis yields of this ester derivative?
Synthesis of bicyclo[2.2.1]heptane esters typically involves esterification of the corresponding alcohol with pentanoic acid under acidic or enzymatic catalysis. Key parameters include:
- Solvent choice : Anhydrous dichloromethane or toluene to minimize hydrolysis.
- Catalyst : p-Toluenesulfonic acid (p-TsOH) or lipases for enantioselective esterification.
- Temperature : 40–60°C to balance reaction rate and byproduct formation. Purity of the bicyclic alcohol precursor is critical; column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolation .
Q. What are the key physicochemical properties relevant to experimental design?
- LogP : Estimated ~3.5 (predicted via computational tools like ChemAxon), indicating moderate hydrophobicity.
- Solubility : Limited in water; soluble in organic solvents (e.g., ethanol, DMSO).
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store under inert atmosphere at –20°C .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclo[2.2.1]heptane system affect reactivity?
The rel- configuration (1R,2S,4R) imposes steric constraints that influence reaction pathways. For example:
- Nucleophilic substitution : The axial 1,7,7-trimethyl groups hinder backside attack, favoring retention of configuration.
- Catalytic hydrogenation : Stereoselectivity depends on the spatial orientation of the ester group relative to the catalyst surface. Computational modeling (e.g., DFT) can predict transition states and guide synthetic routes .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., ring puckering in the bicyclic system). Solutions include:
- Variable-temperature NMR : To identify conformational averaging.
- 2D NMR (COSY, NOESY) : Correlate proton-proton couplings and spatial proximities.
- Comparative analysis : Cross-validate with structurally characterized analogs (e.g., (1R,2R,4R)-isomers) .
Q. How can computational methods predict biological activity or environmental behavior?
- Molecular docking : Screen against protein targets (e.g., enzymes in terpene biosynthesis) using software like AutoDock Vina.
- QSAR models : Correlate logP, polar surface area, and steric parameters with bioavailability or toxicity.
- Environmental persistence : Use EPI Suite to estimate biodegradation half-lives based on ester bond lability .
Q. What advanced catalytic systems enable enantioselective modifications of this compound?
- Chiral Lewis acids : Scandium(III)-PyBOX complexes for asymmetric ester hydrolysis.
- Organocatalysts : Proline derivatives for kinetic resolution of racemic mixtures.
- Enzymatic catalysis : Lipases (e.g., Candida antarctica Lipase B) for regioselective acyl transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
